Benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-)
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Overview
Description
Benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-) is a diazonium salt, a class of organic compounds characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions .
Preparation Methods
The synthesis of benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-) typically involves the diazotization of an aromatic amine. The process begins with the reaction of 4-(ethylamino)-2-methylaniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures. The resulting diazonium salt is then treated with hexafluoroarsenic acid to form the desired product .
Chemical Reactions Analysis
Benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-) undergoes several types of chemical reactions:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The compound can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond linking two aromatic rings.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aryl amine.
Scientific Research Applications
Benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-) has several applications in scientific research:
Synthetic Dyes: It is used in the synthesis of azo dyes, which are widely employed in the textile industry for coloring fabrics.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various aromatic compounds through substitution and coupling reactions.
Biological Studies: Diazonium salts are used in biological research to modify biomolecules and study their interactions.
Mechanism of Action
The mechanism of action of benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-) involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as nucleophilic substitution and coupling, to form new compounds. The diazonium group acts as a good leaving group, facilitating these transformations .
Comparison with Similar Compounds
Similar compounds to benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-) include other diazonium salts, such as benzenediazonium chloride and benzenediazonium tetrafluoroborate. These compounds share similar reactivity patterns but differ in their counterions, which can influence their solubility and stability . The hexafluoroarsenate(1-) counterion in benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-) provides unique properties, such as enhanced stability and reactivity in certain reactions .
Properties
CAS No. |
63217-32-3 |
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Molecular Formula |
C9H12AsF6N3 |
Molecular Weight |
351.12 g/mol |
IUPAC Name |
4-(ethylamino)-2-methylbenzenediazonium;hexafluoroarsenic(1-) |
InChI |
InChI=1S/C9H12N3.AsF6/c1-3-11-8-4-5-9(12-10)7(2)6-8;2-1(3,4,5,6)7/h4-6,11H,3H2,1-2H3;/q+1;-1 |
InChI Key |
QWLTXZPSHLRSTG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=C(C=C1)[N+]#N)C.F[As-](F)(F)(F)(F)F |
Origin of Product |
United States |
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